molecular formula C14H17N3O3 B14636849 3,8-Diazabicyclo(3.2.1)octane, 8-methyl-3-(o-nitrobenzoyl)- CAS No. 57269-22-4

3,8-Diazabicyclo(3.2.1)octane, 8-methyl-3-(o-nitrobenzoyl)-

Cat. No.: B14636849
CAS No.: 57269-22-4
M. Wt: 275.30 g/mol
InChI Key: GGYNZODWRZBHDV-UHFFFAOYSA-N
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Description

3,8-Diazabicyclo(321)octane, 8-methyl-3-(o-nitrobenzoyl)- is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diazabicyclo(3.2.1)octane, 8-methyl-3-(o-nitrobenzoyl)- typically involves the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold. This can be achieved through various methodologies, including the stereochemical control directly in the transformation that generates the bicyclic architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of advanced organic synthesis techniques to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, acylation, and cycloaddition reactions.

Chemical Reactions Analysis

Types of Reactions

3,8-Diazabicyclo(3.2.1)octane, 8-methyl-3-(o-nitrobenzoyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation may produce various oxides.

Scientific Research Applications

3,8-Diazabicyclo(3.2.1)octane, 8-methyl-3-(o-nitrobenzoyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-Diazabicyclo(3.2.1)octane, 8-methyl-3-(o-nitrobenzoyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. For instance, the reduction of the nitro group to an amine can significantly alter its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Diazabicyclo(321)octane, 8-methyl-3-(o-nitrobenzoyl)- is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

57269-22-4

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

(7-methyl-2,7-diazabicyclo[3.2.1]octan-2-yl)-(2-nitrophenyl)methanone

InChI

InChI=1S/C14H17N3O3/c1-15-9-10-6-7-16(13(15)8-10)14(18)11-4-2-3-5-12(11)17(19)20/h2-5,10,13H,6-9H2,1H3

InChI Key

GGYNZODWRZBHDV-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCN(C1C2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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